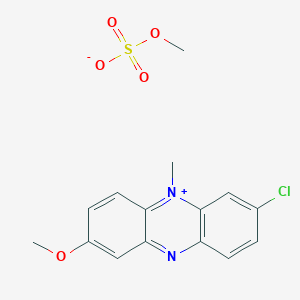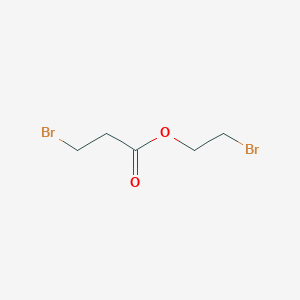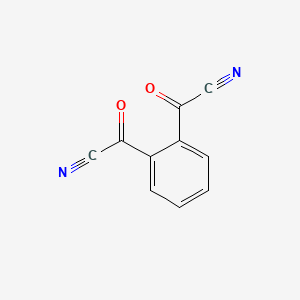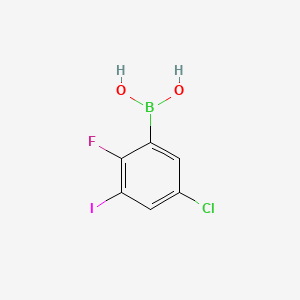
7-Chloro-2-methoxy-5-methylphenazin-5-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-methoxy-5-methyl-phenazine is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocyclic compounds that exhibit antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Vorbereitungsmethoden
The synthesis of phenazines, including 7-chloro-2-methoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: Diphenylamines undergo reductive cyclization to form phenazines.
Oxidative Cyclization: 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines.
Analyse Chemischer Reaktionen
7-chloro-2-methoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: Phenazines can be oxidized to form quinone derivatives.
Reduction: Reduction of phenazines can lead to the formation of dihydrophenazines.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-methoxy-5-methyl-phenazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-chloro-2-methoxy-5-methyl-phenazine involves several pathways:
Electron Shuttling: Acts as an electron shuttle to alternate terminal acceptors, modifying cellular redox states.
Gene Regulation: Functions as a cell signal that regulates patterns of gene expression.
Biofilm Formation: Contributes to biofilm formation and architecture, enhancing bacterial survival.
Vergleich Mit ähnlichen Verbindungen
7-chloro-2-methoxy-5-methyl-phenazine can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antitumor and antifungal activities.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
The uniqueness of 7-chloro-2-methoxy-5-methyl-phenazine lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Eigenschaften
CAS-Nummer |
7466-97-9 |
|---|---|
Molekularformel |
C15H15ClN2O5S |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
7-chloro-2-methoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H12ClN2O.CH4O4S/c1-17-13-6-4-10(18-2)8-12(13)16-11-5-3-9(15)7-14(11)17;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GPHQOOKEUMRWRK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC(=CC2=NC3=C1C=C(C=C3)Cl)OC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)


